molecular formula C24H23N7O4 B2999732 benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-38-5

benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2999732
CAS No.: 920417-38-5
M. Wt: 473.493
InChI Key: FOWCYVDLBBBGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole group linked via a methanone to a piperazine ring, which is further connected to a 3-(4-ethoxyphenyl)-substituted triazolo[4,5-d]pyrimidine core. Its synthesis likely involves coupling reactions between the benzodioxole-carbonyl-piperazine intermediate and the triazolo-pyrimidine moiety, as inferred from analogous syntheses in and .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-2-33-18-6-4-17(5-7-18)31-23-21(27-28-31)22(25-14-26-23)29-9-11-30(12-10-29)24(32)16-3-8-19-20(13-16)35-15-34-19/h3-8,13-14H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCYVDLBBBGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole and pyrimidine rings. The synthetic pathways often utilize various coupling methods to achieve the desired molecular structure. While specific methodologies for this exact compound are scarce in the literature, related compounds have been synthesized using techniques such as:

  • Aldol Condensation : This method is frequently employed in the formation of complex organic molecules.
  • Diazonium Coupling Reactions : Used for introducing aromatic groups into the molecular structure.

Anticancer Activity

Recent studies indicate that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For example, a related compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin across various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer efficacy while maintaining low toxicity to normal cells.

Antimicrobial Activity

Compounds containing benzodioxole structures have also shown promising antimicrobial activity. Studies have reported that certain derivatives possess good to moderate antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups seems to correlate with increased antimicrobial potency:

CompoundTarget OrganismZone of Inhibition (mm)Reference
Compound DE. coli15
Compound ES. aureus18
Compound FCandida albicans12

The mechanisms underlying the biological activities of these compounds are multifaceted. Key pathways include:

  • EGFR Inhibition : Certain derivatives inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in cancer proliferation.
  • Apoptosis Induction : Studies have shown that some compounds trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Case Studies

A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The study utilized various assays including:

  • Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
  • Flow Cytometry : For assessing apoptosis and cell cycle distribution.

Results indicated that specific structural modifications significantly enhanced therapeutic efficacy while minimizing cytotoxicity to healthy cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Synthetic Route Potential Applications Key References
Benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (Target) Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, benzodioxole-piperazine-methanone Likely via coupling of benzodioxole-piperazine with triazolo-pyrimidine intermediates Kinase inhibition, CNS disorders
1,3-Benzodioxol-5-yl[4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]methanone Triazolo[4,5-d]pyrimidine Benzyl group on triazolo-pyrimidine Similar coupling strategy; benzyl substitution may require protective group chemistry Antimicrobial or anticancer activity
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone Triazolo[4,5-d]pyrimidine 4-Chlorophenyl-ethanone linker Ethanol-mediated condensation of chlorophenyl-acetylpiperazine with triazolo-pyrimidine Enzyme inhibition (e.g., phosphodiesterase)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole derivatives Pyrazole Benzodioxole, tert-butyl Cyclocondensation of hydrazines with diketones Anticonvulsant activity
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazo[4,5-b]pyridine Bromo, methoxyethyl-piperazine, isoxazole Multi-step coupling of piperazine-modified imidazo-pyridines with isoxazole Kinase inhibition (e.g., JAK/STAT pathway)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the benzyl group in , as ethoxy groups are less prone to oxidative degradation .

Core Heterocycle Influence :

  • Triazolo-pyrimidines (target compound, ) exhibit strong π-π stacking interactions with kinase ATP-binding pockets, whereas imidazo-pyridines () offer broader selectivity profiles .
  • Pyrazoles () with benzodioxole moieties show anticonvulsant effects, suggesting the target compound’s benzodioxole group may confer CNS permeability .

Synthetic Challenges: The triazolo-pyrimidine core requires regioselective synthesis to avoid isomers, as seen in ’s use of monochloroacetic acid for cyclization . Piperazine coupling (common in all compounds) often employs cesium carbonate or DIEA as bases, with solvent systems (e.g., DCM/EtOH) affecting yields .

Physicochemical Properties :

  • The target compound’s ethoxyphenyl group likely increases lipophilicity (logP ~3.5) compared to ’s chlorophenyl analog (logP ~3.0), impacting membrane permeability .
  • Molecular weights range from 450–550 g/mol across analogs, aligning with drug-like properties for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.